Erysolin

Übersicht

Beschreibung

Erysolin ist eine Isothiocyanatverbindung mit der chemischen Formel C6H11NO2S2 . Es kommt in Kreuzblütlern vor und zeigt eine signifikante Antikrebsaktivität . This compound ist bekannt für seine Fähigkeit, die Proliferation verschiedener Krebszelllinien zu hemmen, was es zu einer interessanten Verbindung in der Krebsforschung macht .

Herstellungsmethoden

This compound kann durch Oxidation von Sulforaphan synthetisiert werden. Der Prozess beinhaltet die Verwendung von meta-Chlorperbenzoesäure in Dichlormethan unter einer inerten Atmosphäre . Die Reaktion wird bei Raumtemperatur durchgeführt, gefolgt von Abkühlen auf -20 °C und Filtration, um das Produkt zu erhalten. Die Ausbeute dieser Synthesemethode beträgt etwa 66% .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: This compound kann oxidiert werden, um Sulfonderivate zu bilden.

Reduktion: Es kann reduziert werden, um entsprechende Amine zu bilden.

Häufig verwendete Reagenzien in diesen Reaktionen sind meta-Chlorperbenzoesäure zur Oxidation und Reduktionsmittel wie Lithiumaluminiumhydrid zur Reduktion . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfonderivate und Amine .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Medizin: This compound zeigt Antikrebs-Eigenschaften, indem es die Proliferation von Krebszellen hemmt und Apoptose induziert.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die Produktion von reaktiven Sauerstoffspezies (ROS) induziert, was zu oxidativem Stress und Apoptose in Krebszellen führt . Es aktiviert Caspase-8, ein Schlüsselenzym im Apoptoseweg, was zu programmiertem Zelltod führt . This compound hemmt auch den ATR-Chk1-Weg, der an der DNA-Schadensantwort beteiligt ist, wodurch Krebszellen gegenüber DNA-schädigenden Agenzien sensibilisiert werden .

Vorbereitungsmethoden

Erysolin can be synthesized through the oxidation of sulforaphane. The process involves the use of meta-chloroperbenzoic acid in dichloromethane under an inert atmosphere . The reaction is carried out at room temperature, followed by cooling to -20°C and filtration to obtain the product. The yield of this synthesis method is approximately 66% .

Analyse Chemischer Reaktionen

Erysolin undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfone derivatives.

Reduction: It can be reduced to form corresponding amines.

Substitution: This compound can undergo nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.

Common reagents used in these reactions include meta-chloroperbenzoic acid for oxidation and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions include sulfone derivatives and amines .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Organic Synthesis

Erysolin serves as a reagent in organic synthesis, facilitating the creation of other isothiocyanate compounds. Its unique chemical properties make it a valuable precursor in the development of new chemical entities that may possess biological activity.

Detoxification Studies

Research indicates that this compound plays a crucial role in inducing phase II detoxification enzymes. These enzymes are vital for the detoxification of carcinogens, thereby contributing to cancer prevention strategies. Studies have shown that this compound enhances the body’s ability to metabolize harmful substances through mechanisms involving glutathione conjugation .

Biological Applications

Anticancer Properties

this compound has been extensively studied for its anticancer effects. It has demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), HepG2 (liver cancer), A549 (lung cancer), and SW480 (colon cancer) cells . The compound's mechanism involves targeting specific enzymes such as CYP1A, which are implicated in the metabolism of procarcinogens.

Cellular Mechanisms

The compound affects cellular processes by influencing signaling pathways and gene expression. For instance, it has been shown to interact with biomolecules at the molecular level, leading to significant alterations in cellular metabolism and function .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its application in therapeutic contexts. A study utilizing ultra-high performance liquid chromatography coupled with mass spectrometry revealed that this compound undergoes metabolic transformations primarily via the mercapturic acid pathway. This process involves the formation of glutathione conjugates and subsequent N-acetylation reactions, which facilitate its excretion from the body .

Industrial Applications

Drug Development

this compound's anticancer properties position it as a candidate for drug development. Its efficacy in inducing apoptosis suggests potential for use in combination therapies aimed at enhancing treatment outcomes for cancer patients. Additionally, its bioactive nature makes it suitable for incorporation into functional foods aimed at health promotion and disease prevention .

Case Studies

Several case studies have documented the effectiveness of this compound in various experimental settings:

- In Vivo Metabolism Study : A study on rats demonstrated that after administration of this compound, several metabolites were identified, confirming its metabolic pathways and supporting its role in detoxification processes .

- Antitumor Activity Assessment : Research evaluating this compound's effects on multiple cancer cell lines showed significant inhibition of cell growth and induction of apoptosis, reinforcing its potential as an anticancer agent .

- Detoxification Mechanism Exploration : Investigations into this compound's ability to enhance detoxification enzyme activity provided insights into its protective effects against carcinogenic substances, underscoring its relevance in cancer prevention strategies .

Wirkmechanismus

Erysolin exerts its effects by inducing the production of reactive oxygen species (ROS), which leads to oxidative stress and apoptosis in cancer cells . It activates caspase-8, a key enzyme in the apoptosis pathway, leading to programmed cell death . This compound also inhibits the ATR-Chk1 pathway, which is involved in DNA damage response, thereby sensitizing cancer cells to DNA-damaging agents .

Vergleich Mit ähnlichen Verbindungen

Erysolin ähnelt anderen Isothiocyanaten wie Sulforaphan, Erucin und Alyssin . This compound ist einzigartig aufgrund seiner höheren Potenz bei der Induktion von ROS und Apoptose im Vergleich zu Erucin . Das Vorhandensein von oxidiertem Schwefel in der Struktur von this compound trägt zu seiner überlegenen Antikrebsaktivität bei .

Ähnliche Verbindungen umfassen:

Sulforaphan: Kommt in Brokkoli vor, bekannt für seine potente Antikrebsaktivität.

Erucin: Ein weniger potentes Analogon von Sulforaphan.

Alyssin: Ein weiteres Isothiocyanat mit Antikrebs-Eigenschaften.

This compound zeichnet sich durch seine verbesserte Fähigkeit aus, Apoptose zu induzieren, und seine potenzielle Verwendung in Kombinationstherapien zur Behandlung von Krebs .

Biologische Aktivität

Erysolin is a naturally occurring isothiocyanate (ITC) derived from cruciferous vegetables, particularly noted for its presence in the Eruca sativa (rocket plant). It has garnered attention for its diverse biological activities, particularly in cancer prevention and treatment. This article delves into the biological activity of this compound, highlighting its mechanisms of action, case studies, and research findings.

This compound exhibits several mechanisms through which it exerts its biological effects:

- Antioxidative Activity : this compound acts as a potent antioxidant, neutralizing free radicals and reducing oxidative stress within cells.

- Anticancer Properties : It has been shown to inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. This compound induces apoptosis (programmed cell death) and inhibits cell cycle progression in cancer cells .

- Modulation of Enzyme Activity : this compound influences the activity of phase I and phase II drug-metabolizing enzymes. Specifically, it inhibits cytochrome P450 enzymes, which are involved in the metabolism of carcinogens, thereby reducing their activation .

Table 1: Summary of Key Studies on this compound

Detailed Research Insights

- Antitumor Activity : A study demonstrated that this compound and its metabolites showed significant antitumor effects against MCF-7 and HeLa cells. The synthesis method for this compound was noted to be environmentally friendly and cost-effective .

- Enzyme Modulation : Research indicated that this compound effectively modulates the expression and activity of various cytochrome P450 enzymes in human liver slices. This modulation can lead to enhanced detoxification processes, thereby providing a protective effect against carcinogens .

- Comparative Analysis : In comparison to other ITCs like sulforaphane, this compound exhibited stronger inhibition of CYP1A1 activity at lower concentrations, suggesting a potentially more favorable therapeutic profile in cancer treatment .

3. Clinical Implications

The biological activities of this compound suggest its potential as a therapeutic agent in oncology. Its ability to modulate enzymatic pathways involved in carcinogen metabolism could enhance its efficacy as a chemopreventive agent.

4. Future Directions

Further research is warranted to explore:

- The pharmacokinetics of this compound in humans.

- Long-term effects and safety profiles in clinical settings.

- Potential synergistic effects when combined with other chemotherapeutic agents.

Eigenschaften

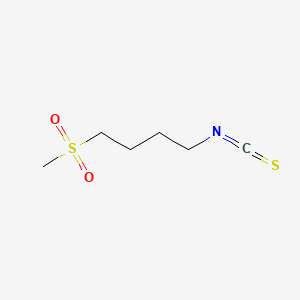

IUPAC Name |

1-isothiocyanato-4-methylsulfonylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S2/c1-11(8,9)5-3-2-4-7-6-10/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCZPWWLBZOFJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198449 | |

| Record name | Erysolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504-84-7 | |

| Record name | Erysolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erysolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erysolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erysolin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Erysolin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC3ZLS8P7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.